Product packaging for Dimotapp(Cat. No.:CAS No. 87453-66-5)

Dimotapp

Cat. No.: B12768825
CAS No.: 87453-66-5
M. Wt: 782.2 g/mol
InChI Key: HPLJKIRKESVBEY-ZGOLLYJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimotapp is a chemical compound of interest in pharmacological and biomedical research. Its established composition includes an antihistamine (Brompheniramine Maleate) and a decongestant (Phenylephrine Hydrochloride), which act as a histamine H1 receptor antagonist and an alpha-adrenergic receptor agonist, respectively . This mechanism of action is foundational for studies investigating the modulation of allergic responses and nasal congestion in model systems. Historically, clinical research has explored the effects of similar antihistamine and decongestant combinations on conditions such as secretory otitis media . This compound is provided as a tool for qualified researchers in the in vitro study of these receptor pathways and their physiological effects. This product is labeled "For Research Use Only." It is not for human or veterinary diagnostic or therapeutic use, nor is it for food or drug use. Researchers should handle this material according to their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H51Cl3N4O7 B12768825 Dimotapp CAS No. 87453-66-5

Properties

CAS No.

87453-66-5

Molecular Formula

C38H51Cl3N4O7

Molecular Weight

782.2 g/mol

IUPAC Name

(2R)-2-amino-1-phenylpropan-1-ol;(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;dihydrochloride

InChI

InChI=1S/C16H19ClN2.C9H13NO2.C9H13NO.C4H4O4.2ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-10-6-9(12)7-3-2-4-8(11)5-7;1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8;;/h3-9,11,15H,10,12H2,1-2H3;2-5,9-12H,6H2,1H3;2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8);2*1H/b;;;2-1-;;/t;9-;7-,9?;;;/m.01.../s1

InChI Key

HPLJKIRKESVBEY-ZGOLLYJASA-N

Isomeric SMILES

C[C@H](C(C1=CC=CC=C1)O)N.CNC[C@@H](C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O.Cl.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.CNCC(C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl.Cl

Origin of Product

United States

Brompheniramine: Chemical Synthesis, Molecular Interactions, and Analytical Characterization

Chemical Synthesis and Derivatization

Brompheniramine (B1210426) is a first-generation antihistamine of the propylamine (B44156) (alkylamine) class, characterized by the presence of a halogenated phenyl group and a pyridyl group attached to a central carbon atom. worldwidejournals.comwikipedia.org Its synthesis and the development of its derivatives are rooted in the broader history of antihistamine discovery and the ongoing pursuit of greater efficacy and stereochemical purity.

Historical Development of Alkylamine Antihistamine Synthesis Routes

The development of the first H1 receptor antagonists in the 1930s and their introduction to the market in the 1940s marked a significant milestone in the treatment of allergic conditions. wikipedia.orgnih.gov Early synthetic efforts were not based on a deep understanding of receptor subtypes, which were discovered decades later. nih.gov Instead, novel compounds were often modifications of molecules synthesized as cholinergic antagonists. nih.gov This led to the creation of various classes of antihistamines, including ethanolamines, ethylene (B1197577) diamines, and alkylamines. nih.govrsc.org

The alkylamine class, to which brompheniramine belongs, emerged from this exploratory period. These compounds are structurally related to pheniramine (B192746) and its halogenated derivatives like chlorpheniramine (B86927). wikipedia.org The early synthesis routes were often multi-step processes that resulted in a racemic mixture, meaning a 50:50 mixture of both stereoisomers (enantiomers). worldwidejournals.comwikipedia.org The general approach for synthesizing the core structure of compounds like brompheniramine involved the alkylation of pyridine (B92270) with a substituted benzyl (B1604629) halide, followed by the introduction of a dimethylaminopropyl side chain. For instance, a common pathway involves reacting 2-bromopyridine (B144113) with p-chlorobenzonitrile, followed by further reactions to build the side chain. google.com

Stereoselective Synthesis Methodologies for Enantiomeric Purity

It was discovered that the antihistaminic activity of brompheniramine resides predominantly in the dextrorotatory (+) isomer, known as dexbrompheniramine (B94561). worldwidejournals.comoup.com The S-enantiomers of alkylamine antihistamines generally exhibit a greater affinity for H1 histamine (B1213489) receptors. gpatindia.com This understanding drove the development of methods to either selectively synthesize the desired enantiomer or to separate it from the racemic mixture, a process known as chiral resolution.

The synthesis of the more potent D(+)-brompheniramine, typically as its maleate (B1232345) salt, is achieved after the chiral resolution of the racemic brompheniramine base. worldwidejournals.com Once the dextrorotatory base is isolated, it is reacted with maleic acid in a suitable solvent, such as ethyl acetate. worldwidejournals.com The process involves dissolving maleic acid in heated ethyl acetate, followed by the addition of the dexbrompheniramine base. worldwidejournals.com The resulting salt, D(+)-Brompheniramine Maleate, precipitates upon cooling and can be filtered, washed, and dried to yield a pure product. worldwidejournals.com

Table 1: Key Parameters in D(+)-Brompheniramine Maleate Synthesis

ParameterValue/Condition
ReactantsDexbrompheniramine Base, Maleic Acid
SolventEthyl Acetate
Temperature40-45°C
Reaction Time2 hours
pH Range5.0 to 6.0
PurificationCooling, Filtration, Washing

Data derived from a described laboratory process. worldwidejournals.com

All halogenated alkylamine antihistamines exhibit optical isomerism due to a chiral center at the carbon atom connecting the phenyl ring, the pyridine ring, and the ethylamine (B1201723) side chain. worldwidejournals.comwikipedia.org Separating these isomers is crucial for producing enantiomerically pure drugs.

Crystallization of Diastereomeric Salts: This is the most common method for chiral resolution. wikipedia.org It involves reacting the racemic brompheniramine base with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org A specific resolving agent used for brompheniramine is (+)-4-nitro tartranilic acid (PNTA). worldwidejournals.com When racemic brompheniramine is treated with PNTA in methanol (B129727), the PNTA salt of D-Brompheniramine preferentially precipitates and can be filtered off. worldwidejournals.com The less desired L-isomer remains in the filtrate. worldwidejournals.com The resolving agent can then be recovered and recycled. worldwidejournals.com

Chromatographic Methods: Advanced chromatographic techniques have also been developed. Recycling high-speed countercurrent chromatography using carboxymethyl-β-cyclodextrin as a chiral selector has been shown to effectively separate brompheniramine enantiomers with high purity (over 99%) and good recovery rates. nih.gov Capillary electrophoresis (CE) using cyclodextrins as chiral selectors is another powerful analytical and preparative method for separating the enantiomers. oup.comnih.govoup.com

Table 2: Chiral Resolution of Brompheniramine using PNTA

StepDescription
1. Salt Formation Racemic brompheniramine base is reacted with (+)-4-nitro tartranilic acid (PNTA) in methanol at reflux.
2. Precipitation The reaction mixture is cooled, causing the PNTA salt of D-Brompheniramine to precipitate.
3. Separation The precipitated salt is filtered, separating it from the L-isomer which remains in the solution.
4. Liberation of Base The D-Brompheniramine salt is treated with hydrochloric acid and then basified to yield the pure D-Brompheniramine base.
5. Racemization The undesired L-isomer can be racemized (converted back to the racemic mixture) for reuse, improving overall efficiency.

Process based on a described chemical resolution method. worldwidejournals.com

Analogous Synthetic Pathways from Chlorpheniramine Precursors

Brompheniramine is a structural analog of chlorpheniramine, with the only difference being the substitution of a bromine atom for a chlorine atom at the para-position of the phenyl ring. worldwidejournals.comwikipedia.org Consequently, the synthetic pathways for brompheniramine are analogous to those used for chlorpheniramine. worldwidejournals.comwikipedia.org

A general synthesis for these halogenated propylamine antihistamines starts with the corresponding halogenated benzonitrile (B105546) (e.g., p-chlorobenzonitrile or p-bromobenzonitrile) and 2-bromopyridine. google.com These are reacted to form an intermediate which is then alkylated with N,N-dimethyl chloroethane (B1197429) hydrochloride to build the side chain. google.com The resulting nitrile is then hydrolyzed under strong basic conditions to yield the final amine product. google.com Therefore, by substituting p-bromobenzonitrile for p-chlorobenzonitrile at the start of the synthesis, brompheniramine is produced instead of chlorpheniramine.

Modern and Green Chemistry Approaches in Brompheniramine Synthesis

While specific green synthesis routes for brompheniramine are not extensively detailed in the provided literature, the principles of green chemistry can be applied to its traditional synthesis to improve environmental impact and efficiency. ijpsjournal.commdpi.comjddhs.comnih.gov Green chemistry focuses on reducing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.com

Potential improvements to brompheniramine synthesis could include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, bio-based solvents, or supercritical CO2 would reduce volatile organic compound (VOC) emissions. jddhs.com

Catalysis: Employing catalytic reactions, particularly biocatalysis using enzymes, could lead to higher selectivity under milder conditions. mdpi.comjddhs.com This is especially valuable for producing the desired enantiomer directly, potentially avoiding the need for chiral resolution and the associated waste of the undesired isomer. ijpsjournal.com

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.commdpi.comjddhs.com

Atom Economy: Redesigning the synthesis to maximize the incorporation of all materials used in the process into the final product would reduce by-product formation and waste. ijpsjournal.com This could involve exploring one-pot or continuous flow processes. nih.gov

By adopting these modern approaches, the synthesis of brompheniramine can be made more sustainable and economically viable. ijpsjournal.com

Molecular Pharmacology and Receptor Interaction Mechanisms

Brompheniramine exerts its therapeutic effects through complex interactions with specific receptor systems at a molecular level. As a first-generation antihistamine of the alkylamine class, its pharmacological profile is characterized by a potent antagonism of the histamine H1 receptor and a notable affinity for muscarinic acetylcholine (B1216132) receptors. wikipedia.orgpharmacytimes.com This dual activity is central to its efficacy and also contributes to its side-effect profile. The following sections delve into the specific molecular mechanisms governing these interactions.

Histamine H1 Receptor Antagonism and Inverse Agonism at the Molecular Level

The primary mechanism of action for brompheniramine is its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic response. nih.gov Historically classified as simple antagonists, H1-antihistamines are now understood to function primarily as inverse agonists. wikipedia.orgnih.govnih.gov This distinction is crucial for understanding their molecular effect. The H1 receptor exists in a conformational equilibrium between an inactive (off) state and an active (on) state. nih.govnih.gov Histamine, the natural agonist, binds to and stabilizes the active conformation, shifting the equilibrium towards this state and triggering the downstream signaling that leads to allergic symptoms. nih.gov

In contrast, inverse agonists like brompheniramine bind to and stabilize the inactive conformation of the H1 receptor. nih.govpatsnap.com This action shifts the equilibrium away from the active state, reducing the receptor's basal activity even in the absence of histamine. nih.govpatsnap.com This stabilization of the inactive state not only blocks the action of histamine but actively suppresses the receptor's constitutive activity, providing a more comprehensive blockade of the histamine-mediated response. nih.govnih.gov

The binding of ligands to the histamine H1 receptor occurs within a specific orthosteric pocket formed by several transmembrane (TM) domains. nih.govnih.gov While a crystal structure for a brompheniramine-H1 receptor complex is not available, molecular dynamics simulations and mutational data for histamine and other H1-antagonists have elucidated key interaction sites. nih.gov The binding of histamine itself is critically dependent on an electrostatic interaction between the ligand's ammonium (B1175870) group and the side chain of an aspartic acid residue, Asp107, in TM3. nih.gov

Other crucial residues that form the binding pocket and interact with H1 receptor ligands include Tyr108 in TM3, Thr194 and Asn198 in TM5, and Trp428, Tyr431, and Phe432 in TM6. nih.gov H1-antihistamines, which are not structurally related to histamine, bind to different but overlapping sites within this pocket. nih.gov For instance, the second-generation antihistamine cetirizine (B192768) is known to form cross-links between sites on TM4 and TM6 to stabilize the receptor's inactive state. nih.gov The specific interactions of brompheniramine within this pocket determine its high affinity and inverse agonist activity.

Antimuscarinic Activity and Cholinergic System Modulation

A significant aspect of the pharmacological profile of first-generation H1-antihistamines, including brompheniramine, is their lack of receptor selectivity, leading to interactions with other receptor systems. wikipedia.orgnih.gov Brompheniramine exhibits notable anticholinergic (antimuscarinic) properties by acting as an antagonist at muscarinic acetylcholine receptors. nih.govsci-hub.senih.gov This activity is responsible for some of its therapeutic effects, such as reducing rhinorrhea, but also contributes to characteristic side effects. pharmacytimes.comsci-hub.se Drugs with anticholinergic properties competitively block the actions of acetylcholine at muscarinic receptors. drugbank.com

The anticholinergic potency of brompheniramine has been quantified using in vitro models. nih.gov In one study assessing the inhibition of methacholine-induced glandular secretion in human nasal mucosa, the effective dose reducing secretion by 50% (ED50) was determined. nih.gov For brompheniramine, the ED50 was 4.10 microM. nih.gov This value indicates a significant, though less potent, anticholinergic activity compared to the classic muscarinic antagonist, atropine (B194438), which had an ED50 of 0.25 microM in the same model. nih.gov This demonstrates that atropine is approximately 16 to 19 times more potent as an anticholinergic agent than brompheniramine in this assay. nih.gov

CompoundED50 (μM) for Inhibition of Methacholine-Induced Secretion
Atropine0.25
Brompheniramine4.10
Chlorpheniramine4.63

Data from an in vitro model of human nasal mucosal glandular secretion. nih.gov

The anticholinergic potencies of H1-antagonists vary widely across the class. jst.go.jpnih.gov Receptor-binding assays and functional studies have established a rank order of potency. nih.govresearchgate.net One in vitro study measuring the inhibition of carbachol-induced contractions in guinea pig trachealis muscle placed chlorpheniramine, a structurally similar compound to brompheniramine, as having lower antimuscarinic potency than cyproheptadine (B85728), promethazine, desloratadine, and diphenhydramine. nih.govresearchgate.net Another study found that brompheniramine and chlorpheniramine are equipotent anticholinergic agents. nih.gov Generally, some H1-receptor antagonists like mequitazine (B1676290) and cyproheptadine show high affinity for muscarinic receptors, with Ki values in the low nanomolar range (5.0-38 nM). jst.go.jpnih.gov In contrast, another group of H1-antagonists, including mepyramine and terfenadine, exhibit low affinity (Ki = 3,600-30,000 nM), demonstrating the broad spectrum of antimuscarinic activity within this drug class. jst.go.jpnih.gov

Molecular Mechanisms of Selectivity for Histamine Receptors (H1, H2, H3, H4)

Brompheniramine is classified as a first-generation alkylamine antihistamine. smpdb.ca Its primary mechanism of action involves competitive antagonism of histamine at H1 receptors. patsnap.compatsnap.com By binding to these receptors, Brompheniramine blocks the effects of histamine, a key mediator in allergic responses. patsnap.com Histamine, when released from mast cells and basophils, binds to H1 receptors on various cells, leading to symptoms like vasodilation, increased vascular permeability, and sensory nerve stimulation. patsnap.com Brompheniramine's competitive binding to these H1 receptors prevents this cascade, thereby mitigating allergic symptoms. patsnap.com

First-generation antihistamines like Brompheniramine are known to cross the blood-brain barrier, which contributes to their sedative effects. smpdb.capatsnap.com In addition to its primary H1-antagonist activity, Brompheniramine also exhibits mild anticholinergic properties, meaning it can block the neurotransmitter acetylcholine. patsnap.com This action contributes to the drying of mucous membranes. patsnap.com

While Brompheniramine's high affinity for the H1 receptor is well-established, detailed comparative studies on its binding affinity and selectivity across all four histamine receptor subtypes (H1, H2, H3, and H4) are not extensively detailed in publicly available research. The majority of literature focuses on its H1-receptor-mediated effects. smpdb.capatsnap.com The histamine H2 receptor is primarily involved in gastric acid secretion, while H3 and H4 receptors are involved in neurotransmission and immune cell modulation, respectively. nih.govnih.gov The selectivity of Brompheniramine is a key factor in its therapeutic action, with its clinical effects being predominantly attributed to its potent antagonism at the H1 receptor. patsnap.com

H1 Receptor Radioligand Binding Studies on Immune Cell Subsets

A study using tritiated pyrilamine (B1676287) ([3H]pyrilamine) documented a single, specific binding site on normal human T helper cells, T suppressor cells, B cells, and monocytes. nih.gov The binding was found to be reversible and saturable. nih.gov The dissociation constant (KD), a measure of binding affinity (with a lower KD indicating higher affinity), and the number of receptors per cell were determined for each subset.

The findings from this representative study are summarized in the table below. nih.gov Monocytes showed the highest affinity for the H1 receptor, while T suppressor cells expressed the highest number of receptors per cell. nih.gov Such studies are fundamental to understanding the potential role of histamine and antihistamines in modulating the immune response at a cellular level. nih.gov

Immune Cell SubsetDissociation Constant (KD) (nM, mean ± SD)Number of H1 Receptors per Cell (mean ± SD)
Monocytes3.8 ± 4.85,589 ± 2,266
T Helper Cells5.0 ± 6.66,838 ± 8,167
B Cells14.2 ± 2.010,732 ± 9,060
T Suppressor Cells44.6 ± 49.435,697 ± 15,468

Analytical Chemistry Methodologies for Brompheniramine

Accurate and precise analytical methods are essential for the quantification of Brompheniramine in pharmaceutical formulations and biological samples. Various chromatographic techniques have been developed and validated for this purpose.

Quantitative Determination Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of Brompheniramine and other active ingredients in pharmaceutical products. nih.gov Reversed-phase HPLC methods are common, but Brompheniramine, being a hydrophobic basic compound, can exhibit poor peak shape on traditional C18 columns. helixchrom.com To overcome this, mixed-mode columns that utilize reversed-phase, cation-exchange, and anion-exclusion mechanisms can be employed, providing good peak shape and retention without the need for ion-pairing reagents. helixchrom.com

Several HPLC methods have been validated for the analysis of Brompheniramine in combination with compounds like Paracetamol and Pseudoephedrine. researchgate.netresearchgate.net These methods are valued for their accuracy, precision, and specificity.

ParameterMethod 1Method 2
ColumnCyano column (5 µm particle size)Chromatopak C18 (25cm × 4.6mm i.d. × 5µm)
Mobile Phase10mM triethylamine-phosphoric acid buffer (pH 4.0) and Methanol (35:65, v/v)Methanol: Acetonitrile: 0.025 M Phosphate (B84403) Buffer (50:25:25 v/v/v)
Detection Wavelength215 nm265 nm
Retention Time (Brompheniramine Maleate)Not specified for Brompheniramine12.219 min (as Chlorpheniramine Maleate)
Reference researchgate.net

High-Performance Thin Layer Chromatography (HPTLC) coupled with densitometry offers a simpler and more rapid alternative to HPLC for the quantification of Brompheniramine. researchgate.net This method involves spotting the sample on a pre-coated silica (B1680970) gel plate, developing the plate in a chamber with a suitable mobile phase, and then scanning the separated spots with a densitometer at a specific wavelength. researchgate.netakjournals.com

Validated HPTLC methods have been established for the simultaneous determination of Brompheniramine Maleate and Phenylephrine (B352888) Hydrochloride in tablet dosage forms. researchgate.net The method's linearity, precision, and accuracy have been demonstrated over specific concentration ranges. researchgate.net

ParameterMethod Details
Stationary PhaseMerck HPTLC aluminum sheets of silica gel 60 F254
Mobile PhaseMethylene chloride: Methanol: Glacial acetic acid: Ammonia (17.8: 1.68: 0.4: 0.12, v/v)
Detection Wavelength257 nm
RF Value (Brompheniramine Maleate)0.43
Linearity Range (µg/spot)0.8 - 3.6
Reference researchgate.net

Gas Chromatography (GC) is another powerful technique for the analysis of Brompheniramine, particularly for its determination in biological fluids like blood and urine, and for assessing residual solvents in the active pharmaceutical ingredient (API). ijpsr.comacs.orgnih.gov When analyzing biological samples, GC can provide high sensitivity and specificity. acs.org

For quality control of the bulk drug, headspace GC with a flame ionization detector (FID) is used to detect and quantify residual solvents such as Methanol, Isopropyl Alcohol, and others. ijpsr.comresearchgate.net This ensures the purity and safety of the API. ijpsr.comresearchgate.net

ApplicationGC System Details
Residual Solvent Analysis in APIColumn: DB-624 capillary column (30 m × 0.32 mm ID × 1.8 µm) Detector: Flame Ionization Detector (FID) with headspace injection Temperature Program: 40 °C (hold 10 min) to 250 °C @ 40 °C/min, hold at 250 °C for 5 min Reference: ijpsr.comresearchgate.net
Determination in Blood and UrineSpecific column and temperature conditions are optimized for the biological matrix. Reference: acs.org

Spectrophotometric Analysis in Complex Mixtures

Spectrophotometric analysis is a valuable tool for the quantification of active pharmaceutical ingredients. However, in complex mixtures where multiple compounds have overlapping absorption spectra, standard spectrophotometry is often insufficient. Derivative spectrophotometry is an effective technique used to resolve these overlapping spectra, enhancing the analytical signal of a specific compound, such as brompheniramine, in the presence of other substances. researchgate.net This method involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength.

The technique has been successfully applied to simultaneously estimate compounds in combined dosage forms. For instance, in mixtures containing compounds with similar spectral characteristics, like chlorpheniramine (a closely related antihistamine), pseudoephedrine, and bromhexine (B1221334), first-derivative spectrophotometry allows for their simultaneous determination. researchgate.netsemanticscholar.org By selecting specific wavelengths where the derivative value of one compound is zero (a zero-crossing point) while the other has a significant value, interference can be minimized. researchgate.net The amplitudes of the derivative spectra at these selected wavelengths are then used for quantification. semanticscholar.org This approach is noted for being simple, economical, accurate, and rapid for the analysis of complex pharmaceutical formulations. researchgate.netsemanticscholar.org

Validation Parameters in Analytical Method Development (Accuracy, Precision, Linearity)

The validation of an analytical method is crucial to ensure its reliability, consistency, and accuracy for its intended purpose. wjarr.com Key parameters evaluated during validation include accuracy, precision, and linearity. gavinpublishers.comscispace.com

Accuracy : This parameter demonstrates the closeness of the results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a placebo formulation (spiking) and the percentage of the analyte recovered by the method is calculated. gavinpublishers.com For drug products, a typical recovery range is expected to be about 98-102%. gavinpublishers.com

Precision : Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. Precision can be evaluated at different levels, including repeatability (same laboratory, short interval), intermediate precision (within-laboratory variations), and reproducibility (between laboratories).

Linearity : Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com It is evaluated by analyzing a series of standard solutions of different concentrations. The results are plotted as signal versus concentration, and the relationship is typically evaluated by the correlation coefficient (r²) of the linear regression curve, which should ideally be close to 1. scispace.com

The following table presents typical validation data for a hypothetical analytical method for brompheniramine.

ParameterSpecificationTypical Result
Accuracy (% Recovery)98.0% - 102.0%100.5%
Precision (RSD %)≤ 2.0%0.85%
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995

Computational Chemistry and Molecular Modeling of Brompheniramine

Computational chemistry and molecular modeling are powerful tools used to investigate the properties and activities of molecules like brompheniramine at an atomic level. These methods provide insights that guide the design and discovery of new drugs.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov QSAR models relate "predictor" variables, which are physicochemical properties or molecular descriptors of chemicals, to a "response" variable, which is typically a measure of biological activity. wikipedia.org

In the context of antihistamines, QSAR analyses are used to identify the key physicochemical properties that determine their kinetic binding parameters at histamine receptors. researchgate.net For example, studies have identified descriptors such as the water-accessible surface area of hydrophobic atoms and 3D molecular field descriptors as being responsible for the association (k_on) and dissociation (k_off) rate constants of antihistamines at the H1 receptor. researchgate.net By understanding these relationships, new compounds can be designed with improved potency and duration of action. nih.gov

Molecular Topology-Based QSAR

Molecular Topology (MT) is a specific branch of QSAR that uses graph theory to characterize molecular structures through numerical descriptors called topological indices. researchgate.net This method does not require 3D conformational information and can be used to predict a wide range of molecular properties. nih.gov The fundamental principle is that structurally similar chemicals are likely to exhibit similar properties. slideshare.net

Topological indices, such as the Wiener index or Zagreb indices, quantify aspects of molecular structure like size, shape, branching, and complexity. frontiersin.org These indices are then used as independent variables in statistical analyses, such as linear discriminant analysis (LDA), to build a predictive model that links the structural descriptors to a specific biological activity. nih.gov This approach has been successfully applied to various therapeutic classes, including antihistamines, to classify compounds and predict their activity. researchgate.netnih.gov

Pharmacophore Modeling for H1-Antihistamines

Pharmacophore modeling is a central technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor target and elicit a biological response. pharmacophorejournal.com For H1-antihistamines like brompheniramine, a pharmacophore model defines the key spatial arrangement of features necessary for binding to the histamine H1 receptor.

A typical pharmacophore model for an H1-antihistagonist is generated from a set of known active ligands. bucm.edu.cnijmo.org The model generally consists of several key features, such as:

Hydrogen Bond Acceptors (HBA) : Features that can accept a hydrogen bond, often represented by nitrogen or oxygen atoms. ijmo.org

Hydrogen Bond Donors (HBD) : Features that can donate a hydrogen bond, such as an amine group. ijmo.org

Hydrophobic (HY) / Aromatic Ring (RA) features : Non-polar regions of the molecule, like phenyl or pyridyl rings, that engage in hydrophobic interactions with the receptor. pharmacophorejournal.combucm.edu.cn

These features are arranged in a specific geometry, and the distances and angles between them are critical for effective receptor binding. nih.gov Once developed, this model can be used as a 3D query to screen large chemical databases for new molecules that fit the pharmacophore and are therefore potential new H1-antihistamines. bucm.edu.cn

Ligand-Based Pharmacophore Model Generation and Validation

When the 3D structure of the target receptor is unknown, ligand-based pharmacophore modeling is employed. mdpi.com This approach relies on a set of known active ligands to derive a pharmacophore hypothesis. The process involves several key steps:

Training Set Selection : A structurally diverse set of molecules with known high affinity for the target receptor is selected. pharmacophorejournal.com

Conformational Analysis : The flexible molecules in the training set are analyzed to generate a representative set of low-energy 3D conformations for each.

Pharmacophore Hypothesis Generation : The conformations of the active molecules are overlaid, and common chemical features are identified. A computational algorithm generates a series of potential pharmacophore models, each representing a different hypothesis of the key features and their spatial arrangement. researchgate.net

Model Scoring and Selection : The generated hypotheses are scored based on how well they map the most active compounds and their ability to rationalize activity trends in the training set. The highest-scoring hypothesis is selected as the best model. pharmacophorejournal.com

Validation : The selected pharmacophore model must be rigorously validated to ensure it has predictive power. mdpi.com This is typically done using a test set containing both known active and inactive compounds that were not used in model generation. researchgate.net A good model should be able to identify the active compounds from the test set (high sensitivity) while rejecting the inactive ones (high specificity).

The table below outlines the key components of a validated ligand-based pharmacophore model for H1-antihistamines.

Pharmacophore FeatureDescriptionExample Chemical Group
Hydrogen Bond Acceptor (HBA)An atom or group with a lone pair of electrons that can accept a hydrogen bond.Pyridine Nitrogen
Hydrogen Bond Donor (HBD)A hydrogen atom attached to an electronegative atom.Tertiary Amine (protonated)
Hydrophobic/Aromatic (HY/RA) 1A non-polar aromatic ring system.Brominated Phenyl Ring
Hydrophobic/Aromatic (HY/RA) 2A second non-polar aromatic ring system.Pyridine Ring

Molecular Docking and Binding Mode Analysis with H1 Receptors

Molecular docking simulations have been instrumental in elucidating the binding mode of first-generation antihistamines, including compounds structurally similar to brompheniramine, at the histamine H1 receptor. These computational studies leverage the crystal structure of the H1 receptor, often using the PDB ID: 3RZE, to predict the preferred orientation and interaction patterns of ligands within the receptor's binding pocket.

The primary binding site for H1 antagonists is located within the transmembrane (TM) domain of the receptor. A crucial and highly conserved interaction observed across many H1 antagonists is the formation of a salt bridge between the protonated amine group of the ligand and the carboxylate side chain of a specific aspartic acid residue, Asp107, located in TM3. nih.gov This ionic interaction is a cornerstone of the ligand's anchor within the binding site and is considered critical for high-affinity binding.

Beyond this key electrostatic interaction, the binding of brompheniramine and related compounds is further stabilized by a network of hydrophobic and other interactions with surrounding amino acid residues. The aromatic rings of the antagonist, in this case, the bromophenyl and pyridyl moieties of brompheniramine, are positioned within hydrophobic pockets formed by aromatic and aliphatic residues. These interactions are vital for the proper orientation and stabilization of the ligand. Key residues involved in these hydrophobic interactions often include tyrosine (Tyr) at position 108, tryptophan (Trp) at position 158, and phenylalanine (Phe) at position 409. nih.gov The ability of the two aromatic rings to adopt a non-coplanar conformation is believed to be essential for optimal interaction with the H1-receptor.

Interaction TypeKey Receptor ResidueLigand Moiety InvolvedSignificance
Ionic Interaction (Salt Bridge)Asp107 (TM3)Protonated Aliphatic AminePrimary anchor, crucial for high-affinity binding.
Hydrophobic InteractionTyr108, Trp158, Phe409Bromophenyl and Pyridyl RingsStabilizes the ligand within the binding pocket.
Polar InteractionThr194Varies (e.g., Pyridyl Nitrogen)Contributes to binding affinity and specificity.

Molecular Dynamics Simulations of Antihistamine-Receptor Complexes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the interaction between antihistamines and the H1 receptor over time. These simulations, which model the movement of atoms and molecules, offer insights into the stability of the ligand-receptor complex, the conformational changes induced by ligand binding, and the flexibility of both the ligand and the receptor.

For antihistamine-H1 receptor complexes, MD simulations have demonstrated that the initial docked pose of the ligand is generally stable over the simulation period. The root-mean-square deviation (RMSD) of the ligand's atoms from their initial positions typically reaches a plateau, indicating that the ligand remains securely bound within the active site. researchgate.net This stability is a direct consequence of the strong network of interactions, particularly the persistent salt bridge with Asp107 and the continuous hydrophobic interactions with the surrounding aromatic residues. nih.gov

MD simulations also reveal the subtle conformational adjustments that occur in the H1 receptor upon antagonist binding. By binding to the receptor, antihistamines like brompheniramine act as inverse agonists, stabilizing an inactive conformation of the receptor. nih.gov This prevents the conformational changes that are necessary for G-protein coupling and subsequent signaling. The binding of an antagonist can lead to a more compact structure of the binding pocket as the receptor "closes in" around the ligand, optimizing the intermolecular interactions.

Simulation ParameterObservationImplication
RMSD of LigandReaches a stable plateau.The ligand remains stably bound in the active site.
Receptor ConformationStabilized in an inactive state.Prevents G-protein coupling and downstream signaling.
Binding Pocket DynamicsShows minor conformational adjustments to accommodate the ligand.Optimization of intermolecular interactions.
Key Residue InteractionsPersistent salt bridge and hydrophobic contacts.Confirms the critical role of these interactions in binding.

Phenylephrine: Chemical Properties, Molecular Mechanisms, and Analytical Approaches

Chemical Synthesis and Precursor Chemistry

The synthesis of phenylephrine (B352888) and related phenylethanolamines and sympathomimetic amines involves various chemical routes. nih.govnovusbio.comwur.nlacs.org These synthetic pathways often utilize precursor chemicals that are subject to international control due to their potential diversion for illicit drug manufacture. who.intfdaghana.gov.gheuropa.euincb.org

Synthetic Routes for Phenylethanolamines and Sympathomimetic Amines

Various methods exist for synthesizing phenylethanolamines and sympathomimetic amines. nih.govnovusbio.comwur.nlacs.org These can range from traditional chemical synthesis to more recent enzymatic and biocatalytic approaches.

Regioselective Oxidation of 4-Hydroxyphenethylamine Derivatives

One synthetic strategy involves the regioselective oxidation of 4-hydroxyphenethylamine derivatives. thieme-connect.comresearchgate.netresearchgate.net This process can be achieved using oxidizing agents such as 2-iodoxybenzoic acid (IBX). thieme-connect.comresearchgate.netresearchgate.net Regioselective oxidation allows for the specific modification of the precursor molecule at desired positions, which is crucial for synthesizing specific sympathomimetic amines like phenylephrine. thieme-connect.comresearchgate.netresearchgate.net Research has explored using polymer-supported IBX for such oxidations, offering potential for oxidant recovery and reuse. thieme-connect.comresearchgate.netresearchgate.net

Enzymatic and Biocatalytic Production of Catecholamines

Enzymatic and biocatalytic methods offer alternative, often more environmentally friendly, routes for producing catecholamines and related compounds. nih.govwur.nl While catecholamines like dopamine, norepinephrine (B1679862), and epinephrine (B1671497) are synthesized endogenously from tyrosine through enzymatic steps involving tyrosine hydroxylase and other enzymes, biocatalysis can be employed for the industrial production of specific phenolic derivatives and potential precursors. wikipedia.orgnih.govnovusbio.comwur.nlstudysmarter.co.uknih.gov For example, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), a flavin-dependent monooxygenase, can catalyze the regioselective ortho-hydroxylation of phenolic compounds. nih.gov Enzymes like alcohol dehydrogenases have also been explored for the production of optically active alcohols, which can serve as intermediates in the synthesis of compounds like phenylephrine. google.com

Controlling Precursor Chemicals in Sympathomimetic Synthesis

Due to their use in the illicit manufacture of controlled substances, precursor chemicals involved in sympathomimetic synthesis are subject to international regulations and monitoring. who.intfdaghana.gov.gheuropa.euincb.org International conventions, such as the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988, provide a framework for countries to implement measures to control and monitor the legitimate trade of these substances and prevent their diversion. who.inteuropa.euincb.org Regulatory bodies and international organizations work to track the trade of listed precursor chemicals and share information on incidents of diversion. fdaghana.gov.gheuropa.euincb.org

Molecular Pharmacology and Adrenergic Receptor Agonism

Phenylephrine exerts its pharmacological effects primarily through its interaction with adrenergic receptors. nih.govdrugbank.comwikipedia.org These receptors are G protein-coupled receptors that mediate the actions of endogenous catecholamines like norepinephrine and epinephrine. wikipedia.orgwikipedia.orgnih.gov

Alpha-1 Adrenergic Receptor Specificity and Activation

Phenylephrine is characterized as a selective agonist of the alpha-1 adrenergic receptor subtype. nih.govdrugbank.comwikipedia.orgapexbt.com It exhibits minimal to no significant agonist activity at alpha-2 or beta-adrenergic receptors. nih.govwikipedia.org The alpha-1 adrenergic receptor is a Gq-coupled receptor. wikipedia.orgnih.gov Upon activation by agonists like phenylephrine, the receptor triggers a signaling cascade involving the activation of phospholipase C (PLC). wikipedia.orgnih.govplos.org PLC hydrolyzes phosphatidylinositol bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.govplos.org IP3 then mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). wikipedia.orgnih.govplos.org This increase in intracellular calcium concentration and activation of PKC ultimately leads to various physiological responses, including smooth muscle contraction, particularly vasoconstriction. nih.govwikipedia.orgwikipedia.orgplos.org Studies have indicated that phenylephrine demonstrates selectivity towards specific alpha-1 adrenergic receptor subtypes, such as the alpha-1A subtype. caymanchem.comapexbt.comphysiology.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Phenylephrine6041
4-Hydroxyphenethylamine10808
Dopamine681
Norepinephrine439
Epinephrine581
Catecholamine305
Phenylethanolamine5984
2-Iodoxybenzoic acid (IBX)6917918

Data Tables

Based on the search results, a specific data table detailing research findings on receptor binding affinity (Ki) and functional potency (EC50) for phenylephrine at different alpha-1 adrenergic receptor subtypes can be presented.

Receptor SubtypeKi (µM)pKiEC50 (µM)pEC50
α1A1.45.85--
α1B23.94.62-6.47
α1C47.84.32-6.77
αA/D-5.86-7.01

Subject:

Computational Chemistry and Molecular Modeling of Phenylephrine

Computational chemistry and molecular modeling techniques are valuable tools in understanding the behavior of small molecules like phenylephrine and their interactions with biological targets such as adrenergic receptors. These methods allow researchers to explore molecular properties, predict binding affinities, and simulate dynamic processes at the atomic level. Studies involving computational approaches have investigated various aspects of phenylephrine, including its solid-state arrangement and its potential as a corrosion inhibitor, highlighting the versatility of these techniques beyond biological interactions. x-mol.netresearchgate.net

Structure-Based Drug Design for Alpha-1 Adrenergic Agonists

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target, such as the alpha-1 adrenergic receptor (α1-AR), to design or discover new ligands with desired properties. researchgate.netfrontiersin.org For α1-AR agonists like phenylephrine, SBDD efforts have been guided by the understanding of the receptor's binding pocket and the key interactions involved in agonist binding. nih.govresearchgate.net Early studies in adrenergic receptor drug design were influenced by hypotheses regarding the structural requirements for activity, emphasizing features like a protonated amine, a chiral beta-hydroxyl group, and an aromatic ring with hydrogen bonding capabilities. nih.govresearchgate.net With the cloning and structural determination of α1-AR subtypes, SBDD has become more focused on analyzing receptor structure to uncover new interaction sites and design more selective ligands. nih.govresearchgate.net Homology modeling, often using related G protein-coupled receptor (GPCR) structures like rhodopsin as templates, has been employed to generate models of α1-ARs for SBDD studies. researchgate.netfrontiersin.org These models facilitate the identification of crucial interactions between ligands and receptor residues. frontiersin.org

Molecular Docking and Binding Site Analysis of Adrenergic Receptor Ligands

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor and to estimate the binding affinity. researchgate.net For adrenergic receptor ligands, including phenylephrine, molecular docking studies aim to elucidate how these molecules fit into the receptor's binding pocket and the specific amino acid residues they interact with. researchgate.net Binding site analysis complements docking by identifying and characterizing the key residues within the receptor that are critical for ligand recognition and binding. researchgate.net Studies have shown that the binding profiles of agonists and antagonists can differ, and computational methods like virtual screening guided by 3D pharmacophore models have been used to identify potential ligands for α1A-AR. researchgate.netfrontiersin.org Docking studies of agonists like norepinephrine to homology models of α1B-AR have also been performed and validated against experimental data from mutagenesis and binding studies. uq.edu.au These analyses help explain the structure-activity relationships observed for different ligands and provide insights into the molecular determinants of binding affinity and selectivity. researchgate.net Experimental techniques like radioligand binding assays are used to validate the findings from computational docking studies, providing crucial data on binding affinities and receptor density. nih.govahajournals.orgahajournals.org

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. These simulations provide dynamic insights into the behavior of receptor-ligand complexes, allowing researchers to study the flexibility of both the ligand and the receptor, conformational changes upon binding, and the stability of the complex. nih.govmdpi.com MD simulations have been used to explore the interactions between adrenergic receptors and their ligands, including phenylephrine. nih.govresearchgate.net These simulations can help to understand the mechanisms underlying receptor activation and the dynamic nature of the binding pocket. uq.edu.au For instance, accelerated MD has been used to study the activation process of α1B-AR in both its apo (unbound) state and when bound to norepinephrine. uq.edu.au MD simulations, guided by experimental structures where available, can provide detailed information about the structural stability of the ligand-receptor complex and the interactions that are maintained over time. nih.gov Furthermore, combining MD simulations with mutagenesis studies can help engineer receptor mutants with altered ligand specificity, advancing the understanding of agonist specificity at a molecular level and potentially enabling the rational design of subtype-specific agonists. rcsb.org Computational studies, including MD simulations, have also been used to analyze interactions within protein-ligand complexes and assess their stability, contributing to a deeper understanding of the molecular basis of ligand binding and receptor activation. mdpi.com

Dextromethorphan: Chemical Production, Receptor Interactions, and Advanced Analytical Techniques

Chemical Synthesis and Stereochemistry

The synthesis of dextromethorphan (B48470) has been a subject of development since the mid-20th century, with researchers continuously working to improve existing methods and develop more environmentally friendly approaches. wikipedia.org

Traditional Synthetic Routes and Improvements

Traditional synthetic pathways for dextromethorphan have been established and subsequently refined over time. One notable traditional route involves several steps, starting from homoanisic acid and tetrahydrobenzene ethamine. google.com This route includes cyclization and hydrogenation steps to build the core morphinan (B1239233) structure. google.com

Raney nickel has been a key catalyst in traditional dextromethorphan synthesis, particularly in hydrogenation steps. wikipedia.orggoogle.comgoogle.com For instance, in one traditional route, Raney nickel catalysis is used for normal pressure hydrogenation in the process of obtaining an isoquinoline (B145761) octa-hydride intermediate and subsequently a racemic N-methylate. google.com While effective, the use of Raney nickel in these processes can present challenges in post-processing operations and cost control. google.com

Specific reagents have been incorporated into traditional synthetic routes to enhance efficiency and improve outcomes. R-ibuprofen, for example, has been successfully employed for the first time as a resolving agent in the separation of racemic isoquinoline octa-hydride, leading to a good yield and high chiral purity of the product. google.comlupinepublishers.com Aluminum trichloride (B1173362) (AlCl3) has also been adopted as a Lewis acid to facilitate cyclization reactions, offering advantages such as moderate reaction conditions and easier post-treatment compared to using phosphoric acid. google.comlupinepublishers.com The use of AlCl3 in the cyclization process can lead to good yields of the desired compound. google.com

Modern and Environmentally Friendly Synthesis Approaches

In response to environmental concerns associated with traditional methods, modern synthesis approaches for dextromethorphan are being explored, focusing on greener chemistry principles. wikipedia.orglupinepublishers.com These efforts aim to reduce the reliance on large amounts of volatile organic solvents, which are hazardous to the environment. lupinepublishers.comyoutube.com

Ionic liquids are being investigated as environmentally friendly alternatives to conventional organic solvents in dextromethorphan synthesis. wikipedia.orglupinepublishers.comyoutube.comsmu.ca Their unique properties, such as low melting points and potential for recycling, make them attractive for developing more sustainable synthetic routes. youtube.comsmu.ca Using ionic liquids as solvents has shown promise in decreasing the use of volatile organic solvents in the preparation of dextromethorphan. lupinepublishers.comyoutube.com This approach aligns with the goals of cleaner chemistry by reducing handling risks and environmental pollution. youtube.com

Stereochemical Considerations in Dextromethorphan Production

Stereochemistry is a critical aspect of dextromethorphan production because only one of the stereoisomers, the dextrorotatory enantiomer, possesses the desired antitussive effect. wikipedia.orgmedsafe.govt.nz Dextromethorphan is chemically designated as (+)-3-methoxy-17-methyl-9α, 13α, 14α-morphinan. lupinepublishers.comtajando.com It is the dextrorotatory enantiomer of levomethorphan, which is an opioid analgesic. lupinepublishers.com The stereocenters at positions 4a, 10, and 10a in dextromethorphan have an S-configuration. nih.gov

The separation of racemic mixtures is a crucial step in obtaining the pure dextromethorphan enantiomer. wikipedia.org One suitable method for racemate separation involves the use of tartaric acid, specifically D-tartrate, which allows the isolation of the (+)-isomer as the product. wikipedia.org This synthetic pathway for racemate separation was notably patented by Roche in 1950. wikipedia.org Ensuring the correct stereochemical composition is vital for the efficacy and safety of the final product. researchgate.net

AspectTraditional SynthesisModern/Green Synthesis (e.g., Ionic Liquids)
Solvent Usage Often large amounts of volatile organic solvents lupinepublishers.comAims to reduce or replace volatile solvents with greener alternatives like ionic liquids lupinepublishers.comyoutube.com
Key Catalysts/Reagents Raney nickel, phosphoric acid, AlCl3, R-ibuprofen wikipedia.orggoogle.comlupinepublishers.comIonic liquids, potentially other catalysts suitable for green conditions wikipedia.orglupinepublishers.comsmu.ca
Environmental Impact Higher due to volatile solvent use and reagent waste lupinepublishers.comLower due to reduced solvent waste and potentially milder conditions lupinepublishers.comyoutube.com
Cost Considerations Can be influenced by reagent cost and post-processing google.comIonic liquids can be costly, but recyclability may offset this smu.ca
Stereochemistry Control Achieved through racemate separation, e.g., with tartaric acid wikipedia.orgStereochemical control remains essential, potentially integrated into earlier steps or via resolution wikipedia.org

Molecular Pharmacology and Multi-Receptor Interactions

Dextromethorphan exhibits a diverse range of interactions with various receptors and transporters in the central nervous system (CNS). These interactions include activity at N-methyl-D-aspartate (NMDA) receptors, serotonin (B10506) and noradrenaline transporters, sigma-1 receptors, and alpha3beta4 nicotinic acetylcholine (B1216132) receptors. touro.edu This broad spectrum of activity distinguishes it from traditional opioid antitussives, which primarily target opioid receptors. touro.edumsdvetmanual.com

N-methyl-D-aspartate (NMDA) Receptor Antagonism and its Molecular Basis

Dextromethorphan and its major metabolite, dextrorphan, function as antagonists at the NMDA receptor. wikipedia.orgwikipedia.org NMDA receptors are a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory. wikipedia.org The blockade of NMDA receptors by DM and DXO is typically described as uncompetitive or channel blocking, meaning they bind within the ion channel pore after it has been activated. wikipedia.orgwikipedia.org This voltage-dependent effect is more pronounced at voltages near the neuronal resting potential. touro.edu This mechanism is similar to that of other dissociative anesthetics and NMDA channel blockers like ketamine and phencyclidine. touro.eduwikipedia.orgmdpi.com

The molecular basis of this antagonism involves DM and DXO entering and blocking the open channel pore of the NMDA receptor. wikipedia.orgwikipedia.org Studies suggest that DM/Q (dextromethorphan/quinidine, a combination that increases DM bioavailability) may exhibit some selectivity for NMDA receptors containing specific subunits, such as GluN1/GluN2B or GluN1/GluN2C, compared to GluN1/GluN2A. touro.edu The presence of physiological concentrations of magnesium ions may further influence the subunit selectivity of channel blockers, potentially increasing selectivity for GluN2C- and GluN2D-containing NMDARs. touro.edu

Interaction with Serotonin and Noradrenaline Transporters

Dextromethorphan also exhibits inhibitory effects on the reuptake of serotonin (5-HT) and noradrenaline (norepinephrine) by their respective transporters, SERT and NET. touro.educambridge.orgbmj.comnih.gov This action can lead to increased concentrations of these neurotransmitters in the synaptic cleft. bmj.comnih.gov In vitro studies have shown DM to potently inhibit serotonin reuptake. touro.edu This interaction with monoamine transporters is a shared property with some antidepressant drugs and contributes to the complex pharmacological profile of DM. touro.educambridge.orgbmj.comnih.gov

Sigma-1 Receptor Modulation

Dextromethorphan is recognized as an agonist at the sigma-1 receptor (Sig1-R). touro.eduwikipedia.orgcambridge.orgdrugbank.com The sigma-1 receptor is a unique transmembrane receptor located in the endoplasmic reticulum that functions as a ligand-activated chaperone. touro.eduontosight.aitandfonline.com It plays a role in various cellular processes, including neuroprotection, neuroplasticity, and modulation of other receptor systems. ontosight.aitandfonline.com By interacting with Sig1-R, DM can influence neurotransmitter systems and cellular signaling pathways, potentially leading to effects such as neuroprotection and modulation of pain perception. touro.eduontosight.aitandfonline.com The binding of DM to Sig1-R has been explored for its potential therapeutic implications in neurological and psychiatric disorders. touro.eduontosight.aitandfonline.comnih.govfrontiersin.org

Exploration of Central Antitussive Mechanisms Beyond Opioid Receptors

While structurally related to opioid agonists, dextromethorphan does not exert its antitussive effects through significant activity at traditional opioid receptors (mu, delta, or kappa) at typical antitussive doses. touro.edumsdvetmanual.comtga.gov.au Its central antitussive action is believed to involve mechanisms beyond opioid receptor binding. touro.edumsdvetmanual.comtga.gov.au One proposed mechanism involves its action on the cough center in the medulla oblongata, potentially through sigma receptor stimulation, which may increase the cough threshold. tga.gov.aumims.comcancer.gov Additionally, interactions with other systems, such as the modulation of serotonin levels through SERT inhibition and effects on G-protein-coupled inwardly rectifying K+ (GIRK) channels, which are coupled to 5-HT1A receptors, may contribute to its antitussive effects. nih.govd-nb.info These diverse interactions highlight that DM's cough suppressant activity is mediated through a combination of central mechanisms distinct from direct opioid receptor agonism. touro.edumsdvetmanual.comtga.gov.aunih.govd-nb.info

This article focuses on the analytical chemistry methodologies for Dextromethorphan, particularly its estimation in multi-component formulations using various techniques.

Analytical Chemistry Methodologies for Dextromethorphan The quantitative determination of Dextromethorphan in pharmaceutical formulations, especially in combination with other drugs, requires sophisticated analytical techniques to overcome potential spectral overlaps or chromatographic co-elution issuesinnovareacademics.inijpsr.com. The following sections detail some of the advanced analytical methodologies employed for the estimation of Dextromethorphan.

UV Spectroscopic Analysis and Wavelength Maxima Determination UV spectroscopy is a fundamental technique for the quantitative analysis of compounds containing chromophores, including Dextromethorphanijpsr.comsperonline.comijpsdronline.comscispace.com. The method involves measuring the absorbance of a solution at specific wavelengths, typically the wavelength of maximum absorbance (λmax)speronline.comijpsdronline.comscispace.com. UV spectrophotometry can be used for the direct estimation of Dextromethorphan in simple formulations or as part of more complex methods like simultaneous equation method, derivative spectrophotometry, or ratio difference spectrophotometry for multi-component analysisinnovareacademics.inijpsr.comijpsdronline.comscispace.comijpsonline.com. The wavelength maximum for Dextromethorphan Hydrobromide in 0.1N HCl has been reported at 278 nm and 281 nmsperonline.comijpsdronline.com. In a study using 0.1N HCl as a solvent, Dextromethorphan Hydrobromide showed an absorbance maximum at 278 nm and demonstrated linearity in the concentration range of 5.0-30.0 µg/mlijpsdronline.com. Another study reported a λmax of 281 nm in 0.1N HCl and linearity in the range of 30-80 µg/ml using the area under curve methodsperonline.com. For simultaneous estimation of Dextromethorphan and Quinidine using UV spectrometry, wavelengths of 278 nm (λmax of Dextromethorphan Hydrobromide) and 331 nm (for Quinidine Sulfate) were selected for the simultaneous equation method, while 278 nm and 289 nm (isobestic point) were used for the absorbance ratio methodijpsr.com. In the ratio difference spectrophotometry method for Dextromethorphan, Guaifenesin, and Diphenhydramine, the maximum wavelength for Dextromethorphan HBr was 278 nminnovareacademics.ininnovareacademics.in. Two-wavelength and derivative spectroscopic methods have also been applied for the simultaneous analysis of Dextromethorphan HBr and bromhexine (B1221334) HCl, with selected wavelengths for Dextromethorphan HBr being 278.2 nm and 333.4 nm in the two-wavelength method, and estimation in the 4th order derivative at 259.0 nmijpsonline.com. Ordinary UV spectrophotometry may not be suitable for mixtures with overlapping spectra due to lack of selectivityinnovareacademics.in.

Table 1: Summary of UV Spectroscopic Parameters for Dextromethorphan

MethodSolventWavelength(s) (nm)Linearity Range (µg/ml)Reference
Direct UV Spectrophotometry0.1N HCl2785.0 - 30.0 ijpsdronline.com
UV Spectrophotometry (AUC)0.1N HCl258.4 - 290.8 (AUC)30 - 80 speronline.com
Simultaneous Equation (UV)Not specified278, 33130 - 150 ijpsr.com
Absorbance Ratio (UV)Not specified278, 28930 - 150 ijpsr.com
Ratio Difference SpectrophotometryEthanol pro analysis278Not specified innovareacademics.ininnovareacademics.in
Two-Wavelength Spectrophotometry0.1 N HCl278.2, 333.40 - 120 ijpsonline.com
Derivative Spectrophotometry (4th order)0.1 N HCl259.00 - 120 ijpsonline.com

Table 2: Summary of Chromatographic Parameters for Dextromethorphan in Multi-Component Formulations

TechniqueCo-formulated DrugsStationary PhaseMobile PhaseDetection Wavelength (nm)Retention Time (min)Reference
RP-HPLCLevocetirizine DihydrochlorideC18Potassium dihydrogen phosphate (B84403) buffer (pH 2.5)-acetonitrile-THF (70:25:5)232~4.3 nih.govresearchgate.netijpsonline.com
RP-HPLCPhenylephrine (B352888) HCl, Triprolidine HClC18Gradient elution (two mobile phases)270~29.166 rjptonline.orgresearchgate.net
RP-HPLCAcetaminophen, Chlorpheniramine (B86927) Maleate (B1232345), Pseudoephedrine HClPhenyl bonded C18Methanol (B129727):buffer (50:42.5, pH 3.6)214~13.72 ijpsonline.com
HPTLCAspirin, Paracetamol, Caffeine Anhydrous, Chlorpheniramine MaleateSilica (B1680970) gelNot specified in detailNot specifiedNot specified eg.net
HPTLCChlorpheniramine Maleate, Phenylephrine HClNot specifiedNot specified in detail262Not specified researchgate.net
HPTLCMentholSilica gelMethanol-ammonia (10:0.1)2100.28 (Rf) researchgate.net
GC-FIDDextrorphanHP-1 capillaryHelium (carrier gas)FID~5.18 capes.gov.brresearchgate.netnih.gov
GC-FIDAcetaminophen, Pseudoephedrine HCl, Chlorpheniramine Maleate, Diphenhydramine HCl, CaffeineNot specifiedEthanolFIDNot specified researchgate.net
GC-FIDPhenylpropanolamine, Glyceryl Guaiacolate, ChlorpheniramineNot specifiedChloroform (extraction solvent)FIDNot specified researchgate.net

Analytical Method Validation (Accuracy, Precision, Linearity, LOD, LOQ, Selectivity)

Analytical method validation is a critical process to ensure that a specific method is suitable for its intended purpose, such as the quantitative determination of dextromethorphan in various matrices. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and selectivity.

Several analytical methods have been developed and validated for the determination of dextromethorphan. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common technique. One validated HPLC-UV method for dextromethorphan hydrobromide in syrup demonstrated specificity, with results being reproducible and statistically consistent. scispace.comresearchgate.net This method showed linearity over a concentration range of 0.0776 to 0.1163 mg/mL, with a correlation coefficient (r) of 0.9997. scispace.comresearchgate.net Precision, in terms of repeatability and reproducibility, showed coefficients below 2%. scispace.com Accuracy was confirmed with homogeneous variances and mean recoveries close to 100%. scispace.com The LOD and LOQ were determined to be 4.142 × 10⁻³ µg/mL and 1.38 × 10⁻² µg/mL, respectively, based on the signal-to-noise approach. scispace.com Another validated UPLC method for dextromethorphan in syrup also confirmed linearity in the range of 2-10 µg/ml with a good linear relationship between response and concentration. ejpmr.com The LOD and LOQ for this UPLC method were reported as 0.19543 µg/ml and 0.59223 µg/ml, respectively. ejpmr.com Validation of methods for dextromethorphan in fixed-dose combination tablets has also been performed, evaluating parameters like linearity, accuracy, precision, specificity, LOD, and LOQ according to ICH guidelines. turkjps.orgresearchgate.net For dextromethorphan in a fixed-dose combination tablet, LODs were found to be 0.06 µg/mL, and LOQs were 0.18 µg/mL. turkjps.org The specificity of these methods ensures that the analyte is determined without interference from excipients. researchgate.net

Here is a summary of analytical method validation parameters for Dextromethorphan from the search results:

MethodMatrixLinearity RangeCorrelation Coefficient (r)Precision (CV%)Accuracy (% Recovery)LOD (µg/mL)LOQ (µg/mL)Selectivity
HPLC-UVSyrup0.0776 - 0.1163 mg/mL0.9997< 2%~100%4.142 × 10⁻³1.38 × 10⁻²Specific
UPLCSyrup2 - 10 µg/mlGood linear relationshipNot specifiedNot specified0.195430.59223Specific
RP-HPLCTablet50 - 150 µg/ml1Not specified99-100%0.10720.3572Specific
HPLCTablet25% - 150% of test conc.> 0.999Evaluated97% - 103%0.060.18Specific

Computational Chemistry and Molecular Modeling of Dextromethorphan

Computational chemistry and molecular modeling play a significant role in understanding the properties, interactions, and mechanisms of action of dextromethorphan. These methods leverage computer simulations to study molecular structure and properties. bioscipublisher.comkallipos.gr

Computational Approaches for Cough Suppressant Molecular Mechanism Elucidation

Computational approaches, such as molecular dynamics (MD) simulations and density functional theory (DFT), are employed to investigate the molecular mechanisms underlying dextromethorphan's action as a cough suppressant. Studies have utilized these methods to compare possible metabolic routes of dextromethorphan, such as aromatic carbon oxidation and O-demethylation, catalyzed by enzymes like cytochrome P450 2D6 (P450 2D6). nih.gov QM/MM calculations have demonstrated the crucial role of active site residues in determining the reactivity of dextromethorphan in P450 2D6, explaining observed metabolic preferences. nih.gov Computational studies also contribute to understanding how dextromethorphan elevates the cough threshold. wikipedia.org

Molecular Docking Studies on NMDA and Other Interacting Receptors

Molecular docking is a widely used computational technique to predict the binding affinity and interaction modes of a ligand, such as dextromethorphan, with target receptors. bioscipublisher.comnih.gov Dextromethorphan is known to interact with several receptors, including the NMDA receptor and the sigma-1 receptor. nih.govncats.io

Molecular docking and molecular dynamics simulations have been used to investigate the binding of dextromethorphan to the transmembrane domain (TMD) region of the NMDA receptor. nih.gov These studies help identify critical binding-site residues and understand the binding mechanisms. nih.gov Dextromethorphan acts as an uncompetitive NMDA receptor antagonist, functioning as a non-competitive channel blocker. nih.govncats.io

Molecular docking studies have also been applied to investigate the interaction of dextromethorphan with sigma-1 receptors. bioinformation.netresearchgate.net These studies contribute to understanding dextromethorphan's activity as a sigma-1 receptor agonist. nih.govncats.ioresearchgate.net Computational analyses, including molecular docking-based molecular dynamics simulations, have explored the binding mechanisms of dextromethorphan with proteins like SARS-CoV-2 NSP6, which interacts with sigma receptors. nih.govresearchgate.net These studies provide insights into how dextromethorphan binding can influence protein structure and dynamics. nih.govresearchgate.net

In Silico Prediction of Molecular Interactions and Pharmacological Profiles

In silico methods encompass a range of computational techniques used to predict various molecular interactions and pharmacological profiles of compounds. These methods can predict drug-drug interactions, metabolism, and potential therapeutic effects. nih.govmdpi.comnih.gov

Physiologically-based pharmacokinetic (PBPK) modeling is an in silico approach used to predict drug-drug interactions, particularly those mediated by cytochrome P450 enzymes like CYP2D6, which is involved in dextromethorphan metabolism. wikipedia.orgnih.gov PBPK modeling has been successfully used to predict gene-drug-drug interactions involving dextromethorphan, duloxetine, and paroxetine, demonstrating good prediction accuracy for the effect of CYP2D6 genetic polymorphisms on these interactions. nih.gov

In silico methods can also be used to predict molecular interactions with various biological targets and infer pharmacological profiles. mdpi.comnih.gov For example, computational studies have explored dextromethorphan's potential as a neuroprotective agent based on its NMDA receptor antagonism and sigma-1 receptor agonism. researchgate.net In silico binding mechanistic analysis has also been used to study dextromethorphan's interaction with viral proteins, suggesting potential off-target effects or interactions relevant in specific conditions. nih.govresearchgate.net

Integrated Research Perspectives on Multi Component Chemical Systems

Analytical Challenges and Solutions in Simultaneous Chemical Quantification

The primary analytical challenge in multi-component formulations is the accurate and simultaneous quantification of each active ingredient in the presence of others and various excipients. waters.com The distinct chemical properties of the components—such as the hydrophobicity of brompheniramine (B1210426) versus the hydrophilicity of phenylephrine (B352888)—and overlapping spectral features necessitate the development of sophisticated analytical techniques to achieve resolution and accuracy. helixchrom.com

Chromatographic techniques are powerful tools for the physical separation and subsequent quantification of components in a mixture. mdpi.com High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, with numerous methods developed for the analysis of these multi-component systems. waters.commdpi.com

Reverse-Phase HPLC (RP-HPLC) is commonly employed, but the varied polarity of the analytes requires careful optimization of the stationary and mobile phases. For instance, analyzing hydrophilic basic compounds like phenylephrine alongside hydrophobic basic compounds like brompheniramine can lead to poor retention for the former and poor peak shape for the latter on traditional C18 columns. helixchrom.com To overcome this, mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange retention mechanisms, has been successfully applied. helixchrom.com This approach allows for the simultaneous and efficient separation of both hydrophilic and hydrophobic compounds without the need for ion-pairing reagents. helixchrom.com

Stability-indicating HPLC methods are particularly crucial as they can separate the intact active pharmaceutical ingredients (APIs) from any degradation products that may form over time. nih.govnih.gov Such methods have been developed for combinations including phenylephrine and phenylpropanolamine, ensuring that the quantification is specific to the undegraded drug. nih.gov Other chromatographic techniques, such as Thin-Layer Chromatography (TLC) combined with densitometry, have also been developed to provide simpler, alternative methods for simultaneous determination. researchgate.netbohrium.comakjournals.com

Table 1: Examples of Chromatographic Methods for Multi-Component Analysis
TechniqueAnalytesStationary Phase (Column)Mobile PhaseDetectionReference
RP-HPLCChlorpheniramine (B86927) Maleate (B1232345), Phenylpropanolamine HCl, Paracetamol, CaffeineODS2-C18Acetonitrile:Water:Methanol (B129727):Orthophosphoric Acid (1M):Triethylamine:Hexanesulfonic Acid (15:75:10:0.5:0.3:4 v/v)UV uokerbala.edu.iq
RP-HPLCPhenylephrine HCl, Phenylpropanolamine HCl, GuaifenesinPaired-Ion C18Not specifiedUV nih.gov
TLC-DensitometryBrompheniramine Maleate, Pseudoephedrine HCl, ParacetamolSilica (B1680970) Gel 60 F254Methanol:Water:Ammonia (9:1:0.1 v/v/v)UV Scan at 254 nm researchgate.net
HPLCDextromethorphan (B48470), Phenylephrine, BrompheniramineZorbaxSB - C18Gradient elution with Phosphate (B84403) buffer, Acetonitrile, and MethanolUV bohrium.com

UV-Visible spectrophotometry offers a simpler and more rapid alternative to chromatography, but its application to multi-component mixtures is limited by the severe overlap of the electronic absorption spectra of the components. nih.gov To resolve this issue, several mathematical approaches have been developed, most notably derivative spectrophotometry. This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can resolve overlapping bands and allow for the quantification of an individual component at the "zero-crossing" point of other components. nih.gov

For a ternary mixture of Chlorpheniramine Maleate, Phenylephrine HCl, and Phenylpropanolamine HCl, derivative spectrophotometric methods have been successfully developed. brieflands.comresearchgate.net By selecting appropriate wavelengths on the derivative spectra where the contribution of two of the components is zero, the third can be quantified. brieflands.com

Other strategies include the ratio spectra derivative method and the dual-wavelength method. nih.govnih.gov In the ratio-subtraction method, for example, the spectrum of the mixture is divided by the spectrum of one of the components, and after a subtraction step, another component can be determined directly. nih.gov These methods enhance the resolving power of spectrophotometry, enabling accurate analysis of ternary mixtures without prior separation. innovareacademics.in

Table 2: Spectroscopic Methods for Mixture Resolution
MethodPrincipleApplication ExampleReference
Zero-Crossing First Derivative SpectrophotometryQuantification of a component at a wavelength where the derivative absorbance of interfering components is zero.Simultaneous determination of Chlorpheniramine Maleate and Phenylephrine HCl. nih.gov
Dual Wavelength MethodThe absorbance difference between two wavelengths is directly proportional to the concentration of the component of interest, while the interference is null.Quantification of Paracetamol in the presence of Pseudoephedrine and Carbinoxamine. nih.gov
Ratio Spectra Derivative MethodThe absorption spectrum of the mixture is divided by the spectrum of one of the components (divisor), and the derivative of the resulting ratio spectrum is used for quantification.Resolution of ternary mixtures with overlapping spectra. nih.govinnovareacademics.in

When spectral overlap is too severe for conventional spectroscopic methods, advanced chemometric techniques can be applied. frontiersin.org These methods use multivariate statistical and mathematical models to extract quantitative information from complex datasets like full-spectrum absorbance data. frontiersin.orgspectroscopyonline.com

Artificial Neural Networks (ANNs) are computational models inspired by biological neural networks that are particularly adept at modeling complex, non-linear relationships. mdpi.comsaudijournals.com In the context of pharmaceutical analysis, an ANN can be trained using a set of calibration samples with known concentrations. spectroscopyonline.comjyoungpharm.org The network learns the relationship between the input data (e.g., the UV absorbance values at multiple wavelengths) and the output (the concentrations of the individual components). Once trained, the ANN can predict the concentrations of the components in an unknown sample from its spectrum. orientjchem.org This approach has been successfully used for the simultaneous determination of multiple medications in fixed-dose combinations, offering an efficient and environmentally friendly analytical solution. spectroscopyonline.com

Table 3: Conceptual Framework of an ANN for Mixture Analysis
Model ComponentDescriptionExample
Input LayerReceives the raw analytical data. Each neuron typically corresponds to one variable.Absorbance values from a UV spectrum at 100 different wavelengths (100 input neurons).
Hidden Layer(s)One or more layers of neurons that perform non-linear transformations of the input data, allowing the network to learn complex patterns.A layer of 10 neurons processes the weighted inputs from the input layer.
Output LayerProduces the final predicted values. Each neuron corresponds to a desired output.Three output neurons predicting the concentrations of Brompheniramine, Phenylephrine, and Phenylpropanolamine.

Computational Modeling of Compound Mixtures and Their Chemical Interactions

Beyond analytical quantification, computational chemistry provides powerful tools to investigate the behavior of multi-component systems at the molecular level. These in silico methods can predict interactions and stability, offering insights that are complementary to experimental data.

The constituent molecules in a mixture can interact with each other and with biological macromolecules. Computational methods like molecular docking and molecular dynamics (MD) simulations can be used to study these interactions from a physicochemical perspective.

Molecular docking predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). For example, docking studies can be performed to model the binding of brompheniramine to the histamine (B1213489) H1 receptor. mdpi.com Such studies can elucidate the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

Furthermore, these models could be extended to investigate potential molecular-level antagonism or synergism. For instance, one could computationally model whether phenylephrine or phenylpropanolamine, which act on adrenergic receptors, have any affinity for the H1 receptor's binding pocket or an allosteric site. nih.gov Similarly, competition between the compounds for binding to metabolic enzymes, such as those in the Cytochrome P450 family, can be modeled to understand potential metabolic interactions at a molecular level, separate from their physiological consequences. wikipedia.org MD simulations can then be used to study the stability of these docked complexes over time, providing a dynamic view of the molecular interactions. mdpi.com

The chemical stability of a multi-component formulation is critical. Experimental stability studies involve subjecting the product to stress conditions such as heat, humidity, light, and pH extremes (acidic and alkaline hydrolysis) to identify potential degradation products. nih.gov These studies are essential for developing stability-indicating analytical methods. nih.govnih.gov

In silico methods can predict chemical stability and degradation pathways, accelerating method development and providing a deeper mechanistic understanding. Quantum mechanical calculations can identify the most reactive sites on a molecule, predicting its susceptibility to hydrolysis, oxidation, or other degradation reactions. For example, computational models can predict that the ester functional group in a molecule is the most likely site for hydrolysis under acidic or basic conditions.

These predictive models can generate a list of probable degradation products for each active ingredient in the mixture. This information can then be used to guide the development of experimental methods, such as HPLC-MS, to specifically look for these predicted products. The correlation between in silico predictions and experimental findings from forced degradation studies provides a robust understanding of the chemical stability of the multi-component system.

Table 4: Correlation of Stress Conditions with Potential Degradation Mechanisms
Stress ConditionChemical MechanismPotential Molecular Site of Degradation
Acid/Base HydrolysisCleavage of chemical bonds by reaction with water, catalyzed by acid or base.Ester or amide linkages within the molecular structure.
OxidationLoss of electrons, often involving reaction with peroxide or atmospheric oxygen.Phenolic groups (e.g., on Phenylephrine), tertiary amines, or allylic carbons.
Thermal DegradationDecomposition induced by heat.Least stable covalent bonds in the molecule; may lead to decarboxylation or dehydration.
PhotodegradationChemical alteration caused by the absorption of light energy.Chromophores (light-absorbing parts of the molecule), such as aromatic rings.

Future Research Directions in Chemical Compound Studies

Advancements in Sustainable and Efficient Chemical Synthesis

Sustainable and efficient chemical synthesis is a critical area of focus, aiming to minimize environmental impact and improve resource utilization in the production of chemical compounds. This involves the development of greener reaction conditions, the use of renewable feedstocks, and the design of processes that generate less waste. researchgate.netpurkh.comjocpr.comijnc.ir

Biocatalytic and Enzymatic Synthesis of Key Pharmacophores

Biocatalysis, utilizing enzymes or microorganisms, offers a highly selective and environmentally friendly approach to chemical synthesis. rsc.orgnih.govnih.gov Future research in this area is directed towards expanding the toolbox of available enzymes, improving their stability and activity for non-natural substrates through techniques like directed evolution, and integrating biocatalytic steps into complex synthetic routes for the efficient production of key pharmacophores. nih.govtandfonline.comacs.org Biocatalysis can enable the synthesis of complex chiral molecules with high selectivity under mild conditions, often in aqueous media, reducing the need for harsh reagents and solvents. rsc.orgnih.gov Challenges remain in readily identifying and optimizing biocatalysts for large-scale industrial applications. nih.govnih.gov

Flow Chemistry and Continuous Manufacturing for Active Pharmaceutical Ingredients

Flow chemistry and continuous manufacturing are gaining traction in the production of Active Pharmaceutical Ingredients (APIs) due to their advantages over traditional batch processes. nih.govchemicalindustryjournal.co.ukdrreddys.comrsc.org These techniques allow for precise control of reaction parameters, enhanced heat and mass transfer, improved safety when handling hazardous intermediates, and potential for telescoping reaction steps without intermediate isolation. nih.govchemicalindustryjournal.co.ukmdpi.com Future directions include the development of new flow reactor designs, the integration of various technologies such as photochemistry and electrochemistry within flow systems, and the broader adoption of continuous manufacturing for multi-step API synthesis to improve efficiency and reduce waste. rsc.orgmdpi.com This approach is particularly suited for large-scale production and can help address challenges associated with scaling up reactions from laboratory to industrial scale. nih.govdrreddys.com

Exploration of Novel Molecular Targets and Allosteric Modulation Sites

The discovery of novel molecular targets and the exploration of allosteric modulation sites are key to developing new therapeutic agents with improved efficacy and fewer side effects. mdpi.comresearchgate.netrsc.org Traditional drug discovery often focuses on orthosteric sites, but targeting allosteric sites, which are distinct from the primary binding site, can offer enhanced selectivity and different modes of action. mdpi.comresearchgate.netfrontiersin.org

Ligand-Based and Structure-Based Drug Design for Enhanced Selectivity

Computational approaches, including ligand-based drug design (LBDD) and structure-based drug design (SBDD), are crucial for identifying and optimizing molecules that interact with specific biological targets. ontosight.ainumberanalytics.comnih.govnih.gov SBDD utilizes the 3D structural information of the target protein to design complementary ligands, while LBDD relies on the knowledge of known ligands to infer the features required for activity. nih.govnih.gov Future research aims to improve the accuracy and predictive power of these methods, integrate machine learning and artificial intelligence, and better account for protein and ligand flexibility to design drugs with enhanced selectivity and reduced off-target effects. ontosight.ainih.govacs.org These approaches are vital for rapidly screening large libraries of compounds and optimizing lead candidates. ontosight.ainumberanalytics.com

Discovery of Novel Chemical Scaffolds with Desired Receptor Profiles

Identifying novel chemical scaffolds is essential for expanding the diversity of potential drug candidates and overcoming limitations associated with existing chemotypes, such as toxicity or resistance. researchgate.netnih.govresearcher.life Research in this area involves high-throughput screening, virtual screening techniques (both ligand-based and structure-based), and the synthesis of diverse chemical libraries. researchgate.netresearchgate.net The goal is to discover scaffolds that exhibit desired binding affinities and functional profiles at target receptors, providing starting points for the development of new therapeutic agents with potentially improved properties. researchgate.netnih.gov Scaffold hopping, a strategy to identify structurally novel compounds with similar biological activity, is a key technique in this pursuit. nih.gov

Development of Advanced Analytical Platforms

Advanced analytical platforms are fundamental for the characterization, identification, and quantification of chemical compounds in complex matrices, supporting research and development across various scientific disciplines. solubilityofthings.comsolubilityofthings.comsolubilityofthings.com Future developments are focused on increasing sensitivity, specificity, speed, and throughput, as well as integrating data analysis and computational tools. solubilityofthings.comsolubilityofthings.com This includes advancements in chromatography, mass spectrometry, and hyphenated techniques, as well as the development of miniaturized and portable analytical devices. solubilityofthings.comku.dkcnr.it The integration of AI and machine learning is expected to play a significant role in interpreting complex datasets and improving the efficiency and accuracy of analyses. solubilityofthings.comsolubilityofthings.com These platforms are essential for quality control, research development, environmental monitoring, and understanding biological systems. solubilityofthings.comku.dk

Compound Names and PubChem CIDs

Hyphenated Techniques for Comprehensive Chemical Characterization and Quantification

Hyphenated techniques, which combine two or more analytical methods, are becoming increasingly vital for the comprehensive characterization and quantification of chemical compounds, particularly in complex mixtures. These techniques leverage the strengths of individual methods to provide more detailed and accurate information than would be possible with a single technique alone. The coupling of separation techniques, such as gas chromatography (GC) or liquid chromatography (LC), with detection methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the separation of complex samples followed by the identification and quantification of individual components. wisdomlib.orgscitechnol.combenthamdirect.comchemijournal.comijnrd.orgajpaonline.comwisdomlib.org

Recent advancements in hyphenated techniques focus on improving sensitivity, selectivity, speed, and the ability to handle increasingly complex sample matrices. For instance, advancements in GC-MS and LC-MS have broadened their applications across various fields, including environmental analysis, pharmaceuticals, and biotechnology. wisdomlib.org The integration of high-resolution mass spectrometry and tandem MS (MS/MS) with chromatographic separation provides enhanced specificity and allows for the detection of analytes at very low concentrations. benthamdirect.comazolifesciences.com Techniques like LC-NMR are valuable for providing detailed structural information about individual compounds within mixtures. wisdomlib.orgscitechnol.com The goal is to obtain information-rich detection for both identification and quantification in a single analytical run. chemijournal.comijnrd.orgwisdomlib.org

The challenges in analyzing complex natural mixtures highlight the need for better analytical techniques with complementary physicochemical properties and improved resolving power. nih.gov Hyphenated techniques directly address this by providing enhanced separation and detection capabilities. wisdomlib.org The ongoing development of interfaces between different analytical instruments is crucial for the successful implementation and wider adoption of these powerful combined methods. ajpaonline.com

Miniaturization and Automation in Pharmaceutical Analysis

Miniaturization and automation are transforming pharmaceutical analysis by enhancing efficiency, reducing costs, and minimizing environmental impact. Miniaturization involves scaling down analytical instruments and procedures, leading to reduced sample and reagent consumption, faster analysis times, and lower energy requirements. greenpharmacy.inforesearchgate.net This trend is evident in the development of micro and nano-scale chromatography systems and micro-extraction techniques like solid-phase microextraction (SPME) and liquid-liquid microextraction. researchgate.netsolubilityofthings.com These miniaturized approaches align with the principles of green analytical chemistry by reducing solvent usage and waste generation. greenpharmacy.inforesearchgate.netsolubilityofthings.comresearchgate.net

Automation involves the use of technology to perform tasks traditionally requiring human intervention, such as sample handling, data acquisition, and result processing. solubilityofthings.com In pharmaceutical analysis, automation is crucial for managing the increasing complexity and volume of samples, enabling higher throughput, efficiency, and accuracy. solubilityofthings.commt.com Automated systems provide uniformity in experimental protocols, minimizing variations and increasing reliability. solubilityofthings.com High-throughput screening (HTS), which allows for the rapid testing of large libraries of compounds, heavily relies on automation, including robotic systems and automated liquid handling. solubilityofthings.commt.comslas.org

The combination of miniaturization and automation is particularly powerful, enabling high-throughput analysis with reduced sample volumes and reagent consumption. greenpharmacy.inforesearchgate.net Automated sample preparation, for instance, addresses the time-consuming bottleneck in analytical workflows, leading to faster and more precise results. researchgate.netfrontiersin.orgnih.gov The integration of these concepts is highly desired by analytical chemists seeking greener and more efficient analytical workflows. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

These technologies are applied across critical stages, including target identification, lead optimization, and the prediction of chemical properties and biological activities. acs.orgacs.orgneovarsity.orgmdpi.commdpi.commdpi.com AI models trained on large datasets can identify hidden patterns and make predictions or decisions, enhancing the efficiency of drug design and the determination of optimal synthesis pathways. acs.orgmdpi.comscielo.org.za AI is considered a powerful instrument to reduce bottlenecks in preclinical and clinical phases. acs.org The increasing accessibility of chemical data has further fueled the application of ML in cheminformatics, revolutionizing the exploration, analysis, and prediction of molecular properties and activities. mdpi.com

AI and ML are not intended to entirely replace human expertise but rather to form a hybrid model that combines the creativity and clinical insight of scientists with the accelerated data analysis and automation capabilities of machines. news-medical.net This collaboration promises to shorten timelines, reduce costs, and increase precision in chemical discovery and optimization. news-medical.net

Predictive Modeling for Chemical Synthesis Pathways

Predictive modeling using AI and ML is significantly advancing the design and optimization of chemical synthesis pathways. Efficient chemical synthesis is critical for the production of organic chemicals, especially in the pharmaceutical industry. mdpi.com Leveraging ML to predict chemical synthesis and improve development efficiency has become a major research focus. mdpi.com

AI techniques, particularly deep learning and graph neural networks, are reshaping the discovery and optimization of molecules by enabling predictive modeling of complex organic reactions and retrosynthetic planning. ijsetpub.com Retrosynthesis, the process of working backward from a target molecule to readily available starting materials, is a key area where AI is making an impact. mdpi.comthemoonlight.ionih.gov ML models can predict reaction outcomes, propose reaction precursors, and even design multi-step synthesis routes. themoonlight.iorsc.org

Recent applications have shown that Transformer models, initially used in natural language processing, can significantly enhance performance in chemical synthesis tasks like reaction prediction and retrosynthetic planning. mdpi.comacs.org These models treat chemical reactions as sequence-to-sequence transformation problems. mdpi.com While traditional methods relied on hand-coded reaction rules, newer data-driven learning methods using deep neural networks are being applied to this field. nih.gov The goal is to move towards autonomous chemical laboratories where AI assists in optimizing synthetic routes. ijsetpub.comresearchgate.net

Machine Learning for Structure-Activity Relationship Predictions and De Novo Design

Machine learning is playing a crucial role in predicting structure-activity relationships (SAR) and enabling de novo molecular design. SAR studies aim to correlate chemical structure with biological activity, which is fundamental to drug discovery and optimization. neovarsity.orgmdpi.commdpi.comresearchgate.net ML algorithms can analyze large datasets of chemical structures and their corresponding biological activities to build predictive models. mdpi.commdpi.commdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, often built using ML techniques, employ information on multiple levels, including chemical data, descriptors, and molecular graphs, to predict the optimal properties of potential drug candidates. mdpi.com ML approaches are used to model various physicochemical properties of drugs, such as toxicity, absorption, distribution, metabolism, and excretion (ADME), as well as predict biological activity. mdpi.comresearchgate.netnih.gov

De novo drug design is a computational approach that generates novel molecular structures from atomic building blocks without prior knowledge of existing compounds. nih.gov ML, particularly deep learning, is an emerging field that has positively impacted this process. nih.govwgtn.ac.nz Generative models, such as variational autoencoders and generative adversarial networks, can embed molecules in continuous latent spaces, enabling inverse QSAR and the generation of entirely new scaffolds with desired attributes. easpublisher.com These models can propose novel molecules with high novelty and diversity, exploring unknown chemical space beyond existing libraries. wgtn.ac.nzeaspublisher.comoup.com Deep reinforcement learning is also being employed to develop novel de novo drug design approaches. nih.gov

While significant progress has been made, challenges remain, including data sparsity and bias, model interpretability, and ensuring scalability and synthetic feasibility in de novo design. easpublisher.com Future directions involve self-supervised pretraining on massive chemical corpora and the development of explainable AI techniques to understand the predictions made by deep learning models. easpublisher.com

Compound Names and PubChem CIDs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.